2-amino-N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzamide
Description
The compound 2-amino-N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzamide is a benzamide derivative featuring a pyrimidinylamino-indolylethylamino methylidene backbone. Its Z-configuration at the methylidene bridge is critical for stereochemical orientation, influencing interactions with biological targets . The structure comprises:
- A benzamide core with a 2-amino substituent.
- A 4,6-dimethylpyrimidin-2-yl group linked via an amino-methylene bridge.
- A 2-(1H-indol-3-yl)ethylamino moiety, providing aromatic and hydrogen-bonding functionalities.
Properties
Molecular Formula |
C24H25N7O |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-amino-N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]benzamide |
InChI |
InChI=1S/C24H25N7O/c1-15-13-16(2)29-24(28-15)31-23(30-22(32)19-8-3-5-9-20(19)25)26-12-11-17-14-27-21-10-6-4-7-18(17)21/h3-10,13-14,27H,11-12,25H2,1-2H3,(H2,26,28,29,30,31,32) |
InChI Key |
NBCXZCKQRAKXTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=CC=CC=C32)NC(=O)C4=CC=CC=C4N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the 4,6-dimethylpyrimidine derivative, which is then coupled with an indole derivative through a series of condensation reactions. The final step involves the formation of the benzamide moiety under controlled conditions, often using catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or benzamide groups, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
2-amino-N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of gene expression .
Comparison with Similar Compounds
Key Observations:
The 6-methoxy variant () may alter electronic distribution, affecting receptor binding compared to the 5-methoxy isomer .
Indole vs. Ethoxyphenyl Replacement :
- The ethoxyphenyl-substituted compound () lacks the indole’s π-stacking capability, which could reduce affinity for aromatic-rich binding pockets .
Configuration (E vs. Z) :
- The Z-configuration in the target compound and ’s analog may enforce a distinct spatial arrangement of substituents compared to E-configuration analogs (), impacting steric interactions .
Computational Similarity Analysis
Using Tanimoto and Dice similarity metrics (), the target compound shows moderate similarity (0.65–0.75 Tanimoto index) to its analogs, primarily due to shared pyrimidine and benzamide scaffolds. However, differences in indole substituents and configuration reduce similarity scores, suggesting divergent biological activities .
Crystallographic and Structural Studies
The target compound’s structure was likely resolved using SHELXL (for refinement) and visualized via ORTEP-3 ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
